Carbamic acid--hexa-2,4-dien-1-ol (1/1)
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Overview
Description
Carbamic acid–hexa-2,4-dien-1-ol (1/1) is a chemical compound with the molecular formula C6H10O. . This compound is characterized by its conjugated diene structure, which makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid–hexa-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 2,4-hexadien-1-ol reacts with maleic anhydride . This reaction typically requires moderate to high temperatures and may be conducted under pressure to enhance the yield .
Industrial Production Methods
In industrial settings, the production of carbamic acid–hexa-2,4-dien-1-ol often involves the catalytic hydrogenation of sorbic acid. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid–hexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Carbamic acid–hexa-2,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid–hexa-2,4-dien-1-ol involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. These reactions are stereospecific and can lead to the formation of complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
Sorbic acid: A related compound with similar chemical properties but different applications.
Hexadienol isomers: Other isomers of hexadienol, such as (Z,Z)-hexa-2,4-dien-1-ol, which have different stereochemistry and reactivity.
Uniqueness
Carbamic acid–hexa-2,4-dien-1-ol is unique due to its conjugated diene structure, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo cycloaddition reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
197075-23-3 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
carbamic acid;hexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h2-5,7H,6H2,1H3;2H2,(H,3,4) |
InChI Key |
LZVFKGJVUBSDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCO.C(=O)(N)O |
Origin of Product |
United States |
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